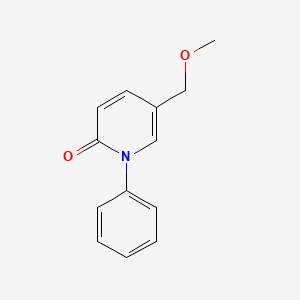
2(1H)-Pyridinone, 5-(methoxymethyl)-1-phenyl-; 5-Hydroxymethyl-N-phenyl-2-1H-pyridone, Methyl Ether; 5-(Methoxymethyl)-1-phenyl-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-(methoxymethyl)-1-phenyl- involves several steps. One common method includes the reaction of 5-hydroxymethyl-2(1H)-pyridinone with methanol in the presence of an acid catalyst to form the methyl ether derivative . The reaction conditions typically involve refluxing the reactants for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Pyridinone, 5-(methoxymethyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyridinone, 5-(methoxymethyl)-1-phenyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2(1H)-Pyridinone, 5-(methoxymethyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. As a metabolite of Pirfenidone, it may exert its effects by modulating the activity of certain enzymes or receptors involved in cellular processes . The exact molecular targets and pathways are still under investigation, but it is believed to influence pathways related to inflammation and fibrosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pirfenidone: The parent compound from which 2(1H)-Pyridinone, 5-(methoxymethyl)-1-phenyl- is derived.
2(1H)-Pyridinone derivatives: Other derivatives of 2(1H)-Pyridinone with different substituents on the pyridone ring.
Uniqueness
2(1H)-Pyridinone, 5-(methoxymethyl)-1-phenyl- is unique due to its specific methoxymethyl and phenyl substituents, which confer distinct chemical and biological properties. Its role as a metabolite of Pirfenidone also highlights its relevance in medical research .
Eigenschaften
Molekularformel |
C13H13NO2 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
5-(methoxymethyl)-1-phenylpyridin-2-one |
InChI |
InChI=1S/C13H13NO2/c1-16-10-11-7-8-13(15)14(9-11)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI-Schlüssel |
ZTXAUNYKSHLMSH-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CN(C(=O)C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


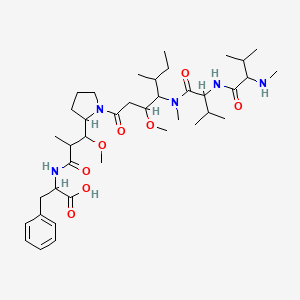
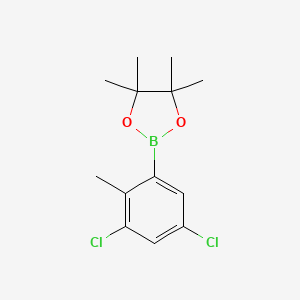
![(2'R)-N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine](/img/structure/B15287676.png)
![N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B15287680.png)
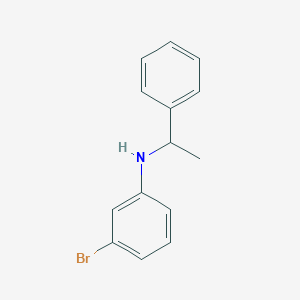

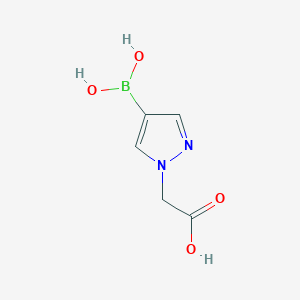


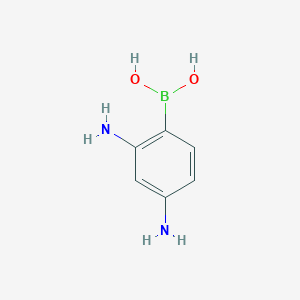
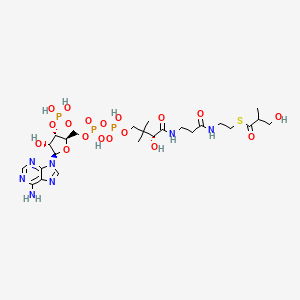
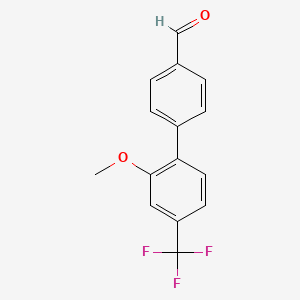
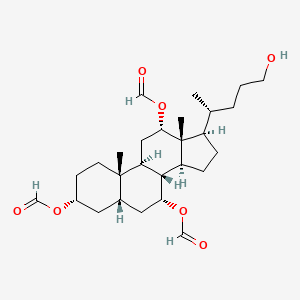
![5,6,8,9,10,11-Hexahydro-11-hydroxy-benz[a]anthracene-11-acetic Acid Ethyl Ester](/img/structure/B15287744.png)
